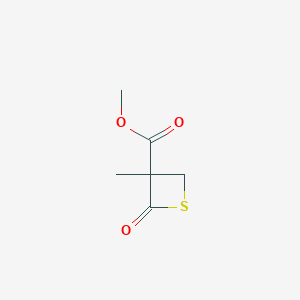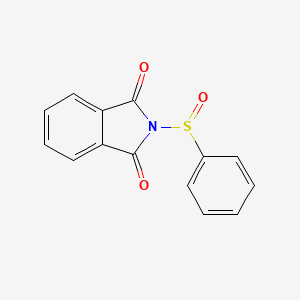
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach allows for the efficient assembly of structurally unique fluorophores with aggregation-induced emission characteristics . Industrial production methods may involve similar strategies, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulfinyl group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfinyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a fluorophore, it interacts with lipid droplets in cells, emitting fluorescence upon aggregation . In medicinal applications, it may inhibit protein kinases by binding to their ATP-binding sites, thereby blocking their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- can be compared with other isoindole derivatives, such as:
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and have shown promise as anticancer agents.
1-Arylisoindoles: These derivatives are synthesized through palladium-catalyzed cascade C-H transformations and are used in various organic synthesis applications. The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- lies in its phenylsulfinyl group, which imparts distinct chemical reactivity and fluorescence properties, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
40167-15-5 |
|---|---|
Molecular Formula |
C14H9NO3S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-(benzenesulfinyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO3S/c16-13-11-8-4-5-9-12(11)14(17)15(13)19(18)10-6-2-1-3-7-10/h1-9H |
InChI Key |
JRBVENZNVISJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

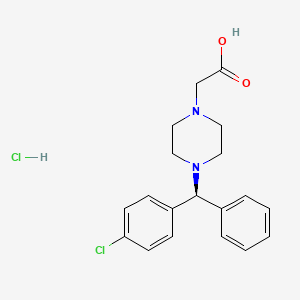
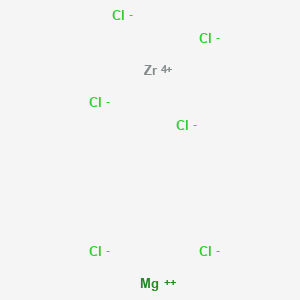
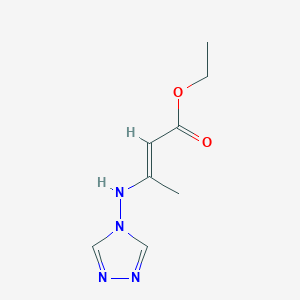
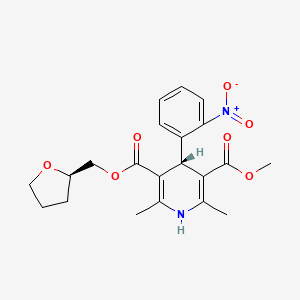
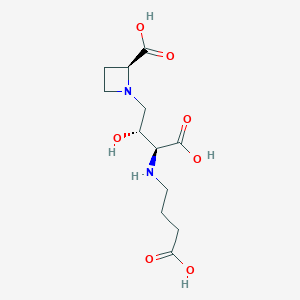
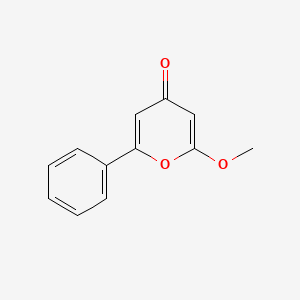
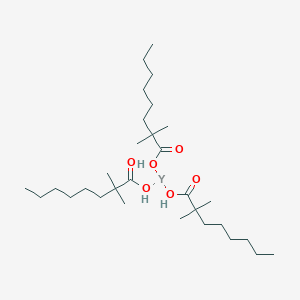
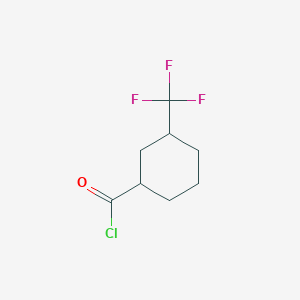
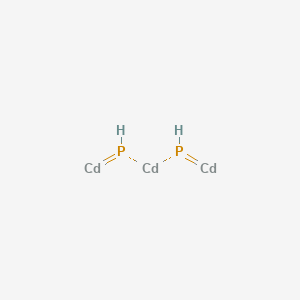
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
